An In-Depth Technical Guide to the Chemical Properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and reactivity of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering insights into the handling, characterization, and potential applications of this versatile chemical entity.
Introduction: A Building Block of Pharmacological Interest
4-(2-Piperidin-1-yl-ethyl)-phenylamine, a substituted phenethylamine, is a molecule of significant interest in the field of medicinal chemistry. Its structure incorporates a phenylamine moiety, a common pharmacophore in numerous biologically active compounds, linked via an ethyl spacer to a piperidine ring. The piperidine heterocycle is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The combination of these structural features makes 4-(2-Piperidin-1-yl-ethyl)-phenylamine a valuable scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications, including as σ1 receptor ligands and in the development of agents targeting inflammation and cancer.[3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine is fundamental for its effective use in research and development.
Physicochemical Data
The key physicochemical properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine are summarized in the table below. These computed properties provide a preliminary assessment of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [5] |
| Molecular Weight | 204.31 g/mol | [5] |
| CAS Number | 168897-21-0 | [5] |
| Alternate Name | 4-(2-Piperidinoethyl)aniline | [5] |
| XLogP3-AA | 2.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
Spectroscopic Analysis
2.2.1. Mass Spectrometry (MS)
The mass spectrum of 4-(2-Piperidin-1-yl-ethyl)-phenylamine provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 204.
A plausible fragmentation pathway is initiated by the cleavage of the C-C bond alpha to the piperidine nitrogen, a common fragmentation for amines.[7] This would lead to the formation of a stable piperidinylmethyl radical and a resonance-stabilized ion. Another likely fragmentation is the cleavage of the bond between the ethyl chain and the phenyl ring. The mass spectrum available on SpectraBase confirms the molecular weight.[8]
DOT script for Mass Spectrometry Fragmentation:
Caption: Plausible fragmentation pathways of 4-(2-Piperidin-1-yl-ethyl)-phenylamine in MS.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic and aromatic protons. Key expected signals include:
-
Aromatic protons on the phenyl ring, likely appearing as two distinct multiplets or doublets in the region of δ 6.5-7.5 ppm.
-
Protons of the ethyl bridge, appearing as two triplets around δ 2.5-3.0 ppm.
-
Protons on the piperidine ring, which will show complex multiplets in the aliphatic region (δ 1.4-2.8 ppm).
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. Based on related structures, the approximate chemical shifts are predicted as follows:
-
Aromatic carbons: δ 115-150 ppm.
-
Ethyl bridge carbons: δ 30-60 ppm.
-
Piperidine carbons: δ 24-55 ppm.
-
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-N stretching: Medium to strong bands in the 1250-1350 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and procedures for analogous compounds. A common approach involves the reductive amination of a suitable ketone precursor or the reduction of a nitro-intermediate.
Proposed Synthetic Pathway: Reductive Amination
A likely two-step synthesis starts from 4-nitrophenethyl alcohol.
DOT script for Synthesis Workflow:
Caption: Proposed synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine
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Halogenation of 4-Nitrophenethyl alcohol: To a solution of 4-nitrophenethyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride or phosphorus tribromide (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the corresponding 4-nitrophenethyl halide.
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N-Alkylation of Piperidine: Dissolve the 4-nitrophenethyl halide (1 equivalent) and piperidine (1.2 equivalents) in a polar aprotic solvent like acetonitrile. Add a base such as potassium carbonate (2 equivalents) and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve 1-(2-(4-nitrophenyl)ethyl)piperidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Piperidin-1-yl-ethyl)-phenylamine.
Purification
The final product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent tailing of the amine on the silica gel. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.
Chemical Reactivity
The reactivity of 4-(2-Piperidin-1-yl-ethyl)-phenylamine is dictated by the presence of the primary aromatic amine and the tertiary aliphatic amine (piperidine).
Reactions of the Phenylamine Group
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N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for derivatization in medicinal chemistry.[9]
-
N-Alkylation: The aniline nitrogen can be further alkylated, although selectivity between N-alkylation and reaction at the piperidine nitrogen might be a challenge.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reaction).
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, since the para position is already substituted, electrophilic attack will primarily occur at the positions ortho to the amino group.
Reactions of the Piperidine Group
-
N-Alkylation/Quaternization: The tertiary nitrogen of the piperidine ring is nucleophilic and can react with alkyl halides to form a quaternary ammonium salt.
-
Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.
Applications in Drug Discovery and Development
The 4-(2-Piperidin-1-yl-ethyl)-phenylamine scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
-
Sigma (σ) Receptor Ligands: Derivatives of this compound have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.
-
Anticancer Agents: The piperidine and phenylamine moieties are present in numerous anticancer agents. For instance, derivatives incorporating this scaffold have been investigated as c-Myc inhibitors for the treatment of lung cancer.[3]
-
Anti-inflammatory Agents: The structural motif is also found in compounds with anti-inflammatory properties.[4]
The modular nature of the molecule allows for systematic modifications to explore structure-activity relationships (SAR). The phenylamine can be acylated or alkylated, the piperidine nitrogen can be modified, and the aromatic ring can undergo substitution, providing a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a research chemical, it is imperative to handle 4-(2-Piperidin-1-yl-ethyl)-phenylamine with appropriate safety precautions.
-
Hazard Identification: Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[11][12]
-
Handling: Avoid generating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4-(2-Piperidin-1-yl-ethyl)-phenylamine is a chemical compound with significant potential in the field of drug discovery and development. Its versatile structure, combining the key pharmacophoric elements of a phenylamine and a piperidine ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and its applications. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their scientific endeavors.
References
Sources
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- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 10. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
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